molecular formula C19H19FN2O2S B2687993 2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide CAS No. 2034595-40-7

2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide

Cat. No.: B2687993
CAS No.: 2034595-40-7
M. Wt: 358.43
InChI Key: HEVXKDOCGAPRSM-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H19FN2O2S and its molecular weight is 358.43. The purity is usually 95%.
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Scientific Research Applications

Chemoselective Synthesis

A study by Magadum and Yadav (2018) outlines a chemoselective synthesis process involving N-(2-Hydroxyphenyl)acetamide, a compound structurally related to the one . This research highlights the use of immobilized lipase for the acetylation of 2-aminophenol, demonstrating the compound's significance in the synthesis of antimalarial drugs through a kinetically controlled process (Magadum & Yadav, 2018).

Crystal Structure Analysis

The crystal structure of compounds containing fluorophenyl groups, such as the reported structure of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone by Nagaraju et al. (2018), provides insight into the molecular architecture and potential interactions of such compounds in biological systems. These structural analyses contribute to understanding the compound's chemical behavior and its applications in drug design (Nagaraju et al., 2018).

Antimicrobial and Anti-inflammatory Applications

K. Sunder and Jayapal Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, demonstrating significant anti-inflammatory activity. This showcases the therapeutic potential of such compounds in developing new anti-inflammatory agents (Sunder & Maleraju, 2013).

Antitumor and Antimicrobial Activities

Research into the synthesis and biological evaluation of novel compounds, such as those described by Abdel-Ghany et al. (2013), reveals their potential in antimicrobial and antitumor applications. This particular study on a dipeptide derivative attached to a triazole-pyridine moiety, although not directly related, highlights the broader context of investigating fluorophenyl compounds for therapeutic use (Abdel-Ghany et al., 2013).

Thrombin Inhibition

Lee et al. (2007) explored 2-(2-Chloro-6-fluorophenyl)acetamides, closely related to the chemical structure , as potent thrombin inhibitors. Their study highlights the compound's significance in developing new therapeutic agents targeting thrombin, a key enzyme in the coagulation pathway (Lee et al., 2007).

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2S/c1-22-9-8-13-10-14(2-7-17(13)22)18(23)11-21-19(24)12-25-16-5-3-15(20)4-6-16/h2-10,18,23H,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVXKDOCGAPRSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)CSC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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